2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline
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Overview
Description
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline is an organic compound that belongs to the class of anilines It features a tetrahydrofuran ring attached to an aniline moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline typically involves the reaction of 2-ethyl aniline with a tetrahydrofuran derivative. One common method is the alkylation of 2-ethyl aniline with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-N-methylaniline: Similar structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran, 2-ethyl-5-methyl-: Contains a tetrahydrofuran ring but differs in the substitution pattern.
Uniqueness
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline is unique due to the presence of both an aniline moiety and a tetrahydrofuran ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-ethyl-N-(oxolan-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H19NO/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3 |
InChI Key |
AMDRGJVJKYRARD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2CCCO2 |
Origin of Product |
United States |
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